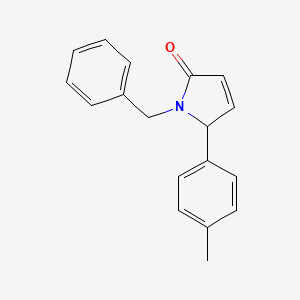
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is a chemical compound with the molecular formula C13H8ClF3NO2. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a trifluorophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,3,5-trifluoroaniline.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,3,5-trifluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(2,3,5-trifluorophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide or 5-thio-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the trifluorophenyl group.
2-Hydroxy-N-(2,3,5-trifluorophenyl)benzamide: Similar structure but lacks the chloro group.
5-Chloro-2-hydroxy-N-(2,4-difluorophenyl)benzamide: Similar structure but has a difluorophenyl group instead of a trifluorophenyl group
Uniqueness
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is unique due to the presence of both chloro and trifluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, which can be advantageous in drug development .
Properties
CAS No. |
634186-31-5 |
|---|---|
Molecular Formula |
C13H7ClF3NO2 |
Molecular Weight |
301.65 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C13H7ClF3NO2/c14-6-1-2-11(19)8(3-6)13(20)18-10-5-7(15)4-9(16)12(10)17/h1-5,19H,(H,18,20) |
InChI Key |
VYINJPMKSKAJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C(=CC(=C2)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
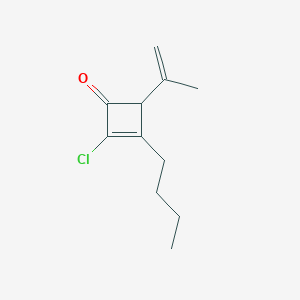




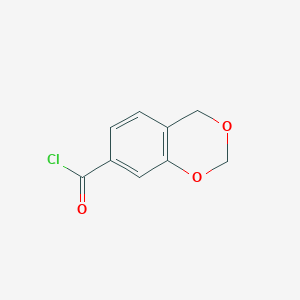
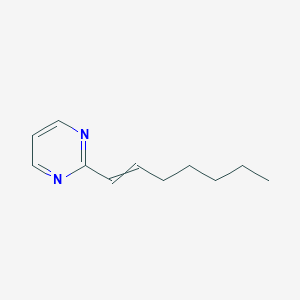
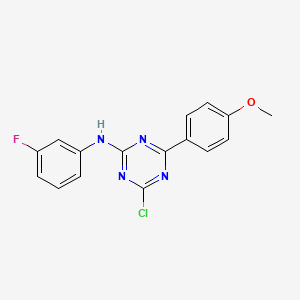
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
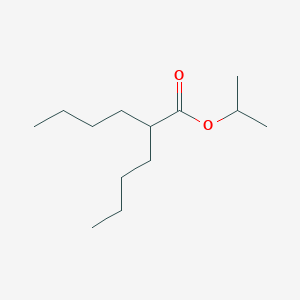

![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
